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Bicyclo(2.1.1)hexane, 1-iodo-

Cat. No.: B14456801
CAS No.: 74725-75-0
M. Wt: 208.04 g/mol
InChI Key: OMMNMGTXQRHKPX-UHFFFAOYSA-N
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Description

Significance of Strained Bicyclic Scaffolds in Organic Chemistry

Strained bicyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.1.1]hexane (BCH), and cubane, are characterized by their inherent ring strain, which imparts unique reactivity and stereochemical properties. beilstein-journals.orgnih.gov This strain, arising from the deviation of bond angles from ideal values, makes these molecules valuable synthons for constructing complex, polycyclic structures. beilstein-journals.orgnih.gov The rigid nature of these scaffolds also allows for precise control over the orientation of substituents, which is crucial for designing molecules with specific biological activities or material properties. chemrxiv.orgnih.gov

Bicyclo[2.1.1]hexane as a Privileged Structural Motif

Within the family of strained bicyclic compounds, bicyclo[2.1.1]hexane (BCH) has garnered significant attention as a "privileged" structural motif. chemrxiv.orgwiley.com This designation stems from its frequent appearance in bioactive compounds and its ability to serve as a versatile scaffold for drug discovery. chemrxiv.orgwiley.com The BCH core, with its defined three-dimensional structure, offers a unique platform for exploring chemical space beyond the confines of traditional aromatic systems. rsc.orgacs.org Its growing popularity is evidenced by the increasing number of synthetic methods being developed to access a diverse range of substituted BCH derivatives. chemrxiv.orgrsc.orgrsc.org

Role of Bicyclo[2.1.1]hexanes as Bioisosteric Replacements for Aromatic Systems

A key application of bicyclo[2.1.1]hexane systems lies in their role as bioisosteres for aromatic rings, particularly benzene (B151609). rsc.orgacs.orgrsc.orgpharmaceutical-business-review.comresearchgate.net Bioisosteric replacement is a strategy in medicinal chemistry where a portion of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or to mitigate undesirable properties. The replacement of flat aromatic rings with three-dimensional, saturated scaffolds like BCH can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. enamine.netvapourtec.com

Recent research has highlighted the potential of 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes to act as saturated mimics of ortho-substituted benzene rings. rsc.orgnih.govrsc.org X-ray crystallographic studies have confirmed that the distances and angles between substituents in these BCH derivatives closely resemble those in their aromatic counterparts. rsc.orgnih.gov This geometric similarity allows them to effectively mimic the binding of ortho-substituted phenyl groups to biological targets. rsc.orgnih.gov For instance, the replacement of the ortho-substituted phenyl ring in certain fungicides with a 1,2-disubstituted BCH core has resulted in analogs with significant antifungal activity. nih.govrsc.org

Similarly, bicyclo[2.1.1]hexane derivatives have been explored as bioisosteres for meta-substituted benzene rings. pharmaceutical-business-review.comnih.govenamine.net The rigid BCH scaffold can position substituents in a spatial arrangement that mimics the 1,3-substitution pattern of a benzene ring. This strategy offers a way to escape the "flatland" of aromatic systems and introduce novel three-dimensional features into drug candidates. enamine.net The development of synthetic routes to access meta- and polysubstituted BCH analogs is an active area of research, aiming to expand the toolbox for medicinal chemists. nih.gov

The use of bicyclo[2.1.1]hexanes extends beyond simple mimicry of aromatic substitution patterns. These scaffolds provide opportunities to explore novel three-dimensional chemical space that is inaccessible with planar aromatic systems. rsc.orgacs.orgresearchgate.netnih.gov The bridgehead and bridge positions of the BCH core offer unique vectors for substitution, allowing for the creation of molecules with unprecedented geometries. rsc.orgnih.gov This exploration of 3D space is a key goal in modern drug discovery, as it can lead to compounds with improved selectivity and novel mechanisms of action. rsc.org

Contextualizing 1-Iodobicyclo[2.1.1]hexane within Strained Bridgehead Halides

1-Iodobicyclo[2.1.1]hexane belongs to the class of strained bridgehead halides. The reactivity of these compounds is significantly influenced by the strain energy of the bicyclic system. researchgate.netrsc.org The bridgehead position is sterically hindered, and the formation of carbocation intermediates is often disfavored due to increased ring strain. However, the carbon-iodine bond is relatively weak, making 1-iodobicyclo[2.1.1]hexane a useful precursor for various synthetic transformations. Studies on the electroreduction of bridgehead iodides have provided insights into their reactivity, revealing that the reduction potentials are influenced by the strain of the bicyclic framework. researchgate.net The unique reactivity of compounds like 1-iodobicyclo[2.1.1]hexane makes them valuable building blocks for the synthesis of more complex and functionally diverse bicyclo[2.1.1]hexane derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9I B14456801 Bicyclo(2.1.1)hexane, 1-iodo- CAS No. 74725-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74725-75-0

Molecular Formula

C6H9I

Molecular Weight

208.04 g/mol

IUPAC Name

1-iodobicyclo[2.1.1]hexane

InChI

InChI=1S/C6H9I/c7-6-2-1-5(3-6)4-6/h5H,1-4H2

InChI Key

OMMNMGTXQRHKPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2)I

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.1.1 Hexane Derivatives and 1 Iodobicyclo 2.1.1 Hexane

General Strategies for Bicyclo[2.1.1]hexane Core Construction

The construction of the strained bicyclo[2.1.1]hexane skeleton primarily relies on two powerful strategies: photochemical [2+2] cycloadditions of 1,5-dienes and strain-release formal cycloadditions of bicyclo[1.1.0]butanes. These approaches provide access to a diverse range of substituted bicyclo[2.1.1]hexane derivatives.

Photochemical [2+2] Cycloadditions

Intramolecular [2+2] photocycloaddition of 1,5-dienes is a well-established and effective method for the synthesis of the bicyclo[2.1.1]hexane core. rsc.org This reaction involves the light-induced formation of a cyclobutane (B1203170) ring, which creates the characteristic bridged structure of the bicyclo[2.1.1]hexane system. rsc.org The regiochemical outcome of this cycloaddition is often governed by the "rule of five," which favors the formation of a five-membered ring in the initial diradical intermediate, leading to the desired "crossed" bicyclo[2.1.1]hexane product over the "straight" bicyclo[2.2.0]hexane isomer. rsc.org

Recent advancements in photochemistry have enabled the development of visible-light-driven methods for the synthesis of bicyclo[2.1.1]hexanes. These approaches offer milder reaction conditions and often exhibit broad functional group tolerance. One notable strategy is the intramolecular crossed [2+2] photocycloaddition of styrene derivatives, which is facilitated by triplet energy transfer from a photocatalyst. rsc.orgorganic-chemistry.org Another innovative visible-light-mediated approach is the photocatalytic [2+2] cycloaddition of 1,5-hexadienes. rsc.orgrsc.org These methods provide a unified and flexible route to bicyclo[2.1.1]hexanes with a variety of substitution patterns. rsc.org

A visible-light-driven, intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes has been developed to produce 1,4-disubstituted bicyclo[2.1.1]hexanes. chemistryviews.org The reactions are typically carried out using an iridium photocatalyst and irradiation with a high-power LED at 414 nm. chemistryviews.org This protocol has been shown to be effective for a range of substrates, yielding the desired products in good to excellent yields. chemistryviews.orgnih.gov

The intramolecular crossed [2+2] photocycloaddition of styrene derivatives is a particularly effective method for constructing the bicyclo[2.1.1]hexane scaffold. organic-chemistry.org This reaction is enabled by triplet energy transfer and can provide bicyclo[2.1.1]hexanes in excellent yields. organic-chemistry.org The presence of a styrenyl motif is often crucial for efficient excitation. researchgate.net The versatility of this method allows for the synthesis of a wide array of 1,4-disubstituted bicyclo[2.1.1]hexanes, which can be further functionalized. organic-chemistry.org

SubstratePhotocatalystSolventWavelengthYield
2,5-disubstituted hexa-1,5-diene (styrene derivative)Ir(dFCF3ppy)2(dtbbpy)PF6Acetone414 nm61% - quantitative

This table presents representative data for the visible light-driven intramolecular crossed [2+2] photocycloaddition of styrene derivatives. The specific yield depends on the nature of the substituents on the hexa-1,5-diene.

Iridium-based photocatalysts have proven to be highly effective in mediating the [2+2] cycloaddition of 1,5-dienes to form bicyclo[2.1.1]hexanes. rsc.orgrsc.org These catalysts can efficiently absorb visible light and promote the reaction through an energy transfer mechanism. rsc.org For instance, the use of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 with irradiation at 456 nm has been shown to convert 1,5-dienes into the corresponding bicyclo[2.1.1]hexanes in near quantitative yields. rsc.org This method is scalable and tolerates a wide range of functional groups. rsc.org

Optimization studies have shown that the choice of photocatalyst is critical, with iridium complexes often outperforming other common photocatalysts like [Ru(bpy)3]Cl2. rsc.org The proposed mechanism involves the iridium photocatalyst being excited by light, followed by energy transfer to the diene. This generates a diradical intermediate that undergoes a 5-exo-trig cyclization and subsequent radical recombination to afford the bicyclo[2.1.1]hexane product. rsc.org

CatalystIrradiationSolventYield
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6456 nm LEDsTHFUp to 99%
[Ru(bpy)3]Cl2456 nm LEDsTHF0%
4CzIPN456 nm LEDsTHFModerate conversion

This table compares the efficiency of different photocatalysts in the [2+2] cycloaddition of a model 1,5-diene.

Chiral Lewis acids can be employed to catalyze intramolecular [2+2] photocycloadditions, enabling the enantioselective synthesis of bicyclo[2.1.1]hexane derivatives. chemrxiv.org This approach often utilizes a dual catalyst system, for example, a photosensitizer in combination with a chiral Sc(III) complex. acs.org Such systems can produce azaarene-functionalized 2-azabicyclo[2.1.1]hexanes with high enantiomeric excess. acs.org The Lewis acid is believed to coordinate to the substrate, thereby controlling the stereochemical outcome of the cycloaddition. researchgate.net This method has been successfully applied to the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres of ortho-substituted phenyl rings. chemrxiv.org

Strain-Release Formal Cycloadditions of Bicyclo[1.1.0]butanes

An alternative and powerful strategy for the synthesis of bicyclo[2.1.1]hexanes involves the strain-release formal cycloaddition of bicyclo[1.1.0]butanes (BCBs). nih.gov The high ring strain of BCBs makes them reactive partners in cycloaddition reactions. This approach allows for intermolecular cycloadditions, providing access to a diverse range of bicyclo[2.1.1]hexanes with various substitution patterns. nih.gov

The reaction can be initiated through several methods, including single electron transfer (SET), thermolysis, direct excitation, or energy transfer, to generate a diradical or radical anion intermediate from the BCB. nih.gov This reactive intermediate is then trapped by an alkene to form the bicyclo[2.1.1]hexane product in a stepwise manner. nih.gov Both photocatalytic and Lewis acid-catalyzed methods have been developed to facilitate these transformations. rsc.org For instance, a Lewis acid-catalyzed formal (3+2) cycloaddition between bicyclo[1.1.0]butanes and enamides provides a route to 2-amino-substituted bicyclo[2.1.1]hexanes. rsc.org

Bicyclo[1.1.0]butane ReactantAlkene/Enamide ReactantCatalyst/InitiatorProduct
Substituted Bicyclo[1.1.0]butaneAlkeneEnergy Transfer Sensitizer (B1316253)Substituted Bicyclo[2.1.1]hexane
Substituted Bicyclo[1.1.0]butaneEnamideLewis Acid2-Amino-substituted Bicyclo[2.1.1]hexane

This table provides a general overview of the strain-release formal cycloadditions of bicyclo[1.1.0]butanes.

Formal (3+2)-Cycloadditions

Formal (3+2)-cycloaddition reactions represent a powerful strategy for constructing the bicyclo[2.1.1]hexane framework. One such approach involves the intramolecular cycloaddition of allylated cyclopropanes that bear a 4-nitrobenzimine substituent. wikipedia.org This reaction proceeds under visible light (390 nm LED) and tolerates both activated and unactivated alkenes. wikipedia.orgnih.gov The resulting bicyclic imine products can be further functionalized. nih.gov

Another significant pathway is the Lewis acid-catalyzed formal (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various 2π-components. researchgate.net For instance, the reaction of BCBs with enamides provides a mild and scalable route to 2-amino-bicyclo[2.1.1]hexanes. researchgate.net Similarly, using quinones as the reaction partner with pyrazole-substituted BCBs in the presence of Sc(OTf)₃ as a catalyst yields highly substituted bicyclo[2.1.1]hexanes. researchgate.net

Table 1: Examples of Formal (3+2)-Cycloadditions for Bicyclo[2.1.1]hexane Synthesis

Reaction Partners Catalyst/Conditions Product Type
Allylated cyclopropanes 390 nm LED, Toluene Functionalized bicyclo[2.1.1]hexanes wikipedia.orgnih.gov
Bicyclo[1.1.0]butanes + Enamides Lewis Acid 2-Amino-bicyclo[2.1.1]hexanes researchgate.net
Pyrazole-substituted BCBs + Quinones Sc(OTf)₃, Dichloromethane Highly substituted bicyclo[2.1.1]hexanes researchgate.net
Alkene Insertion Approaches (e.g., SmI₂-catalyzed)

A broadly applicable catalytic approach for synthesizing substituted bicyclo[2.1.1]hexanes involves the intermolecular coupling of olefins and bicyclo[1.1.0]butyl (BCB) ketones, catalyzed by samarium(II) iodide (SmI₂). alfa-chemistry.comresearchgate.net This method is highly atom-economical and functions with SmI₂ loadings as low as 5 mol%. alfa-chemistry.comresearchgate.netacs.org The process is effective for a wide range of electron-deficient alkenes and various substituted BCB ketones. alfa-chemistry.comacs.org

The reaction is understood to proceed via a radical-relay mechanism. alfa-chemistry.comresearchgate.netacs.org A single electron reduction of the BCB ketone by SmI₂ generates a ketyl radical, which undergoes rapid ring opening. The resulting cyclobutyl radical then engages in a Giese-type addition with the electron-deficient alkene to form the bicyclo[2.1.1]hexane product. researchgate.net The product ketones are versatile intermediates that can be selectively manipulated for further diversification. alfa-chemistry.comacs.org In a related approach, a SmI₂-mediated transannular pinacol coupling of cyclobutanedione derivatives, followed by an acid-catalyzed pinacol rearrangement, can be used to prepare a diverse range of 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.gov

Ring Contraction Methodologies

Ring contraction strategies provide an alternative route to the bicyclo[2.1.1]hexane system from larger, more accessible ring structures. The photochemical Wolff rearrangement is a classic and effective method for this transformation. nih.gov This reaction typically involves the conversion of an α-diazoketone, derived from a bicyclo[2.2.1]heptane (norbornane) skeleton, into a ketene through a 1,2-rearrangement. This ketene can then be trapped by a nucleophile to form a carboxylic acid or its derivative with the contracted bicyclo[2.1.1]hexane core. For example, the photochemical Wolff rearrangement of a 3-diazobicyclo[2.2.1]heptan-2-one derivative is a key application of this methodology. nih.gov This strategy has been successfully employed in the total synthesis of complex natural products like aquatolide, where a photoinduced Wolff ring contraction was used to construct the bicyclo[2.1.1]hexane core from a diazo compound with a bicyclo[2.2.1]heptane structure. nih.gov

Metal-Catalyzed Chemodivergent Syntheses (e.g., Cu(I)/Au(I) Catalysis)

Catalyst-controlled chemodivergent synthesis allows for the selective formation of different structural motifs from the same starting materials by simply changing the metal catalyst. A notable example is the reaction of bicyclo[1.1.0]butane (BCB) amides with azadienes, which can be selectively directed to form either bicyclo[2.1.1]hexanes or cyclobutenes. acs.org

When Copper(I) is used as the catalyst, the reaction proceeds via a highly efficient formal cycloaddition pathway to furnish polyfunctionalized bicyclo[2.1.1]hexanes. acs.org In contrast, switching the catalyst to Gold(I) uniquely facilitates an addition-elimination pathway, leading to the selective formation of cyclobutenes. acs.org Both transformations exhibit excellent chemoselectivity and broad substrate scope. acs.org DFT calculations have provided insight into this divergent reactivity, suggesting that Cu(I) favors a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to the bicyclo[2.1.1]hexane product. acs.org

Table 2: Catalyst-Controlled Chemodivergent Synthesis from BCB Amides

Catalyst Product Class Reaction Pathway
Copper(I) (Cu(I)) Bicyclo[2.1.1]hexanes Formal Cycloaddition acs.org
Gold(I) (Au(I)) Cyclobutenes Addition-Elimination acs.org

Prins Cyclization for Halogenated Bicyclic Molecules

The Prins cyclization is a valuable transformation in organic synthesis for constructing various cyclic ethers, often involving the reaction of an aldehyde and a homoallylic alcohol. researchgate.net This methodology can be adapted to create halogenated bicyclic molecules. In an integrated Prins cyclization, the reaction cascade can be terminated by the introduction of a halogen atom.

For example, the reaction of aldehydes with a non-conjugated diene alcohol, such as (E)-octa-3,7-dien-1-ol, in the presence of halogen-containing reagents can afford the corresponding halogenated bicyclic molecules in good yields. researchgate.net The reaction mechanism typically involves the formation of an oxocarbenium ion, which undergoes sequential cyclization to form a bicyclic carbocation. researchgate.net This carbocation is then trapped by a halide anion (e.g., from AlCl₃ or TMSCl) to yield the final halogenated product. researchgate.net While this method is prominent for synthesizing halogenated tetrahydropyran rings, the underlying principle of cyclization followed by halide trapping is a general strategy applicable to the synthesis of various halogenated bicyclic systems. researchgate.netnih.gov

Specific Approaches to 1-Iodobicyclo[2.1.1]hexane and Related Halogenated Derivatives

While general methods can construct the bicyclo[2.1.1]hexane core, specific strategies are required to introduce a halogen, such as iodine, at the bridgehead position (C1).

Direct Halogenation Strategies

Direct functionalization of the bridgehead C-H bond of bicyclo[2.1.1]hexane is challenging. acs.org A more common and effective route to 1-halobicyclo[2.1.1]hexanes is through decarboxylative halogenation of the corresponding bridgehead carboxylic acid. The Hunsdiecker reaction and its modifications are benchmark methods for this transformation. wikipedia.orgnih.gov

The classic Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with a halogen to produce an organic halide with the loss of carbon dioxide. wikipedia.orgnih.gov A key variation, the Cristol-Firth modification, allows the reaction to be performed directly on the free carboxylic acid using mercuric oxide and a halogen, such as bromine or iodine. orgsyn.orgchemrxiv.org This one-step procedure is often more convenient than the traditional two-step sequence requiring the isolation of the intermediate silver salt. chemrxiv.org This decarboxylative iodination has been applied to strained bicyclic systems, for instance, in the generation of iodo-bicyclo[1.1.1]pentanes via a photo-Hunsdiecker reaction. By applying this logic, 1-iodobicyclo[2.1.1]hexane can be synthesized from bicyclo[2.1.1]hexane-1-carboxylic acid. The reaction proceeds through a radical mechanism, where an acyl hypohalite intermediate decomposes, extruding CO₂, to form a bridgehead radical that subsequently combines with an iodine radical. wikipedia.org This approach has been used to synthesize 1,4-diiodobicyclo[2.1.1]hexane, indicating its viability for introducing iodine at the bridgehead positions of this scaffold. nih.govorgsyn.org

Nucleophilic Displacement Routes for Introducing Halogen Atoms

Nucleophilic displacement reactions represent a fundamental approach for introducing halogen atoms onto a molecular scaffold. In the context of the bicyclo[2.1.1]hexane system, this strategy has been explored, particularly with related heterocyclic analogues such as 2-azabicyclo[2.1.1]hexanes.

Research has demonstrated the successful nucleophilic displacement of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes to produce a variety of difunctionalized derivatives. nih.govnih.govresearchgate.net These reactions have been used to introduce a range of substituents, including iodo, alongside bromo, fluoro, acetoxy, hydroxy, and azido groups. nih.govnih.govresearchgate.net The success of these displacements is highly dependent on reaction conditions. For instance, reaction rates and product yields were found to be higher in dimethyl sulfoxide (DMSO) compared to dimethylformamide (DMF). nih.govnih.govresearchgate.net The choice of metal salt also plays a crucial role; cesium acetate (CsOAc) was found to be more effective than sodium acetate (NaOAc). nih.govnih.gov

While these examples are on the 2-azabicyclo[2.1.1]hexane skeleton, they provide insight into the feasibility of nucleophilic substitution on this strained ring system. However, the direct nucleophilic displacement on the parent carbocyclic bicyclo[2.1.1]hexane to form a bridgehead halide like 1-iodobicyclo[2.1.1]hexane is significantly more challenging due to the steric hindrance and the instability of a potential carbocation at the bridgehead position, which would violate Bredt's rule.

Table 1: Factors Influencing Nucleophilic Displacement in 2-Azabicyclo[2.1.1]hexane Systems

Factor Observation Reference
Solvent Reaction rates and yields are higher in DMSO compared to DMF. nih.govnih.govresearchgate.net
Metal Salt CsOAc provides better results than NaOAc. nih.govnih.gov

| Substituent Effects | Electron-withdrawing groups at the 6-anti-position can slow down displacement at the 5-anti-position. | nih.gov |

Incorporation of Halogen Atoms During Cyclization Reactions

An alternative to post-synthesis halogenation is the incorporation of halogen atoms during the construction of the bicyclic framework itself. Various cycloaddition reactions are employed to synthesize the bicyclo[2.1.1]hexane core, and these can be adapted to include halogenated precursors.

One of the primary methods for constructing the bicyclo[2.1.1]hexane skeleton is through intramolecular [2+2] photocycloaddition reactions. chemrxiv.orgresearchgate.net This strategy has been developed to provide access to polysubstituted bicyclo[2.1.1]hexanes with various substitution patterns. nih.govrsc.orgrsc.org By using appropriately halogenated starting materials, such as substituted 1,5-hexadienes, it is possible to generate bicyclo[2.1.1]hexanes with halogens at specific positions. For instance, a photocatalytic cycloaddition of 1,5-hexadienes can provide access to bridge-substituted structures. nih.gov

Furthermore, halogen-induced cyclization reactions are a powerful tool in organic synthesis for creating carbo- and heterocyclic structures. mdpi.com Electrophilic halogen sources can activate unsaturated systems, like dienes, to initiate a cyclization cascade that can form the bicyclo[2.1.1]hexane ring system with a covalently bonded halogen atom. While specific examples detailing the direct synthesis of 1-iodobicyclo[2.1.1]hexane via this method are not prevalent, the general principle of halocyclization is well-established. mdpi.com

Stereoselective Halogenation Approaches

Controlling the stereochemistry during the introduction of a halogen atom is a critical aspect of modern synthetic chemistry, particularly for creating molecules with specific three-dimensional structures for applications in medicinal chemistry. chemrxiv.org For bicyclo[2.1.1]hexane systems, stereoselective methods are essential for accessing specific isomers.

Enantioselective catalytic strategies, such as a Lewis acid-catalyzed [2+2] photocycloaddition, have been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org This highlights the ability to control the absolute configuration of the bicyclic core during its formation. Such methods can be adapted to incorporate halogen substituents by using halogenated starting materials, thereby achieving stereoselective halogenation.

Another relevant area of research involves the photochemical denitrogenation of related bicyclic azoalkanes, such as diazabicyclo[2.1.1]hexenes, which can lead to functionalized and stereoenriched bicyclo[1.1.0]butanes. acs.org Studies on 1,3-dihalogenated diazabicyclo[2.1.1]hexa-2-enes provide insights into the stereochemical outcomes of reactions involving strained, halogenated bicyclic precursors. acs.org These fundamental studies on stereoselectivity in related systems can inform the development of methods for the stereoselective synthesis of halogenated bicyclo[2.1.1]hexanes.

Challenges in Bridgehead Halogenation

The synthesis of 1-iodobicyclo[2.1.1]hexane is particularly challenging due to the location of the iodine atom at a bridgehead carbon. The functionalization of bridgehead positions in strained bicyclic systems is notoriously difficult.

One major challenge is that reactions involving the formation of a carbocation or a radical at the bridgehead are often disfavored. A bridgehead carbocation in a small bicyclic system like bicyclo[2.1.1]hexane would be highly unstable due to the geometric constraints that prevent it from adopting the preferred planar geometry. This makes classical SN1-type nucleophilic substitution at the bridgehead position unfeasible.

Direct C-H functionalization to introduce a halogen at the bridgehead is also a significant hurdle. rsc.org While methods for C-H functionalization have advanced, selective functionalization of the bridgehead C-H bond in bicyclo[2.1.1]hexane remains a difficult task. rsc.org Consequently, de novo approaches, where the bicyclic ring is constructed with the bridgehead substituent already in place, are often more viable than the late-stage functionalization of the parent hydrocarbon. rsc.org The scarcity of methods for preparing bridge-functionalized species has hampered the exploration of this area of chemical space. nih.govrsc.orgrsc.org

Reactivity and Transformational Chemistry of Bicyclo 2.1.1 Hexane, 1 Iodo

Reactivity Profile of Bridgehead Halides in Strained Systems

The reactivity of halides at the bridgehead position of strained bicyclic systems like bicyclo[2.1.1]hexane is a subject of significant interest in organic chemistry. The unique geometry and electronic properties of these molecules lead to distinct reactivity patterns compared to their acyclic or less strained counterparts.

Bicyclo[2.1.1]hexane is a highly strained bicyclic hydrocarbon. cymitquimica.comsmolecule.com This strain arises from the deformation of bond angles from the ideal tetrahedral geometry of sp³ hybridized carbons. The compact and rigid structure of the bicyclo[2.1.1]hexane scaffold imparts significant three-dimensionality. This inherent strain has a profound impact on the reactivity of the molecule and its derivatives. cymitquimica.comsmolecule.com For instance, the strain energy influences the rates of reactions, such as the abstraction of hydrogen atoms. The activation energy for hydrogen abstraction from bicyclo[2.1.1]hexane by methyl radicals is higher than that for less strained cycloalkanes like cyclopentane (B165970), indicating that the strained nature of the bicyclic system makes this process more difficult. cdnsciencepub.com Conversely, the reaction with chlorine atoms is slightly faster than for cyclopentane. cdnsciencepub.com This high strain can also make the system susceptible to ring-opening reactions under certain conditions. smolecule.com

The introduction of substituents, such as a halogen at a bridgehead position, further modulates this reactivity. The geometry of the bridgehead carbon is constrained, which affects the stability of potential intermediates like carbocations or radicals that might form during a reaction.

Electron transfer reactions involving bridgehead halides are influenced by the strain energy of the bicyclic system. The formation of a bridgehead carbocation is generally disfavored in small, strained systems due to the geometric constraints that prevent the carbocation from adopting a planar geometry. However, bridgehead carbocations in certain bicyclic systems can be generated and offer advantages in synthesis, as they are less prone to hydride shifts that can occur in acyclic systems. iastate.edu The significant energy difference between a strained bridgehead carbocation and its acyclic counterpart can provide a strong driving force for bond formation. iastate.edu

Nucleophilic substitution at the bridgehead position of strained bicyclic systems is a challenging transformation. The backside attack required for a typical SN2 reaction is sterically hindered by the bicyclic framework. While SN1 reactions are also generally unfavorable due to the high energy of the resulting bridgehead carbocation, nucleophilic substitution can occur under specific conditions. For example, successful nucleophilic substitution has been demonstrated on a methylene (B1212753) group attached to the bridgehead position of a 2-azabicyclo[2.1.1]hexane system. nih.gov These reactions often require thermal activation but can proceed without rearrangement of the strained bicyclic ring system. nih.gov

Radical reactions provide an alternative pathway for the functionalization of bridgehead positions in strained systems. The abstraction of a hydrogen atom from the bridgehead position of bicyclo[2.1.1]hexane has been observed. rsc.org For example, bis(trimethylsilyl)aminyl radicals can abstract the bridgehead methine hydrogen at C(1) in addition to the methylene hydrogens at C(2). rsc.org This indicates that the bridgehead position is susceptible to radical attack. The resulting bridgehead radical can then participate in further reactions. The bicyclo[2.1.1]hexan-2-yl radical, formed by hydrogen abstraction from C(2), has been observed to rearrange at temperatures above 250 K to form the cyclopent-3-enylmethyl radical. rsc.org

The reactivity of halogenated bicyclo[2.1.1]hexanes varies with the nature of the halogen. Generally, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making 1-iodo-bicyclo[2.1.1]hexane a more reactive substrate in reactions where the C-X bond is cleaved, such as radical reactions or certain coupling reactions. This is a common trend in organic chemistry and is expected to hold true for the bicyclo[2.1.1]hexane system. For instance, in the context of bioisosteres, halogenated bicyclo[2.1.1]hexane derivatives can undergo nucleophilic substitution with amines or thiols.

Specific Transformations Involving the 1-Iodo-Bicyclo[2.1.1]hexane Moiety

While specific transformations involving 1-iodo-bicyclo[2.1.1]hexane are not extensively detailed in the provided search results, general reactivity patterns of bridgehead halides and bicyclic systems allow for extrapolation of its likely chemical behavior. Given the reactivity of other bridgehead iodides, 1-iodo-bicyclo[2.1.1]hexane is a potential precursor for a variety of functionalized bicyclo[2.1.1]hexane derivatives. For instance, similar to iodobicyclo[1.1.1]pentane derivatives, it could potentially serve as a versatile handle for metal-halogen exchange, photoredox chemistry, or transition-metal-catalyzed cross-coupling reactions. researchgate.net

Reactions of the Carbon-Iodine Bond (e.g., Reductive Dehalogenation, Cross-Coupling)

The C-I bond at the bridgehead position of bicyclo[2.1.1]hexane is a key functional handle for introducing diverse substituents. This bond can undergo cleavage through reductive processes or participate in various cross-coupling reactions.

Reductive Dehalogenation: The replacement of the iodine atom with a hydrogen atom, known as reductive dehalogenation, can be accomplished under various conditions. While specific documented examples for 1-iodo-bicyclo[2.1.1]hexane are not prevalent in readily available literature, the reaction is a fundamental transformation for organohalides. epa.gov Generally, this involves the use of a reducing agent that provides a hydrogen atom. Common methods include the use of metal hydrides or dissolving metal reductions, such as sodium in a lower alcohol like methanol (B129727) or ethanol. google.comresearchgate.net Radical-based reductions using reagents like tributyltin hydride are also a viable pathway, proceeding through a bicyclo[2.1.1]hexyl radical intermediate which is then quenched by a hydrogen atom donor.

Cross-Coupling Reactions: The bridgehead iodine atom is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for elaborating the bicyclic core. For instance, in related oxa-bicyclo[2.1.1]hexane systems, the iodomethyl group readily participates in Suzuki-Miyaura cross-coupling reactions after conversion to a boronic ester. vulcanchem.com This highlights a common strategy where the iodide is transformed into a more reactive organometallic species. The bridgehead iodine itself can serve as a coupling partner in various reactions, allowing for the introduction of alkyl, aryl, and alkynyl groups. researchgate.net

Nucleophilic Substitution: The C-I bond can also be subject to nucleophilic substitution, although this is less common at a sterically hindered bridgehead position and may require specific conditions. In analogous azabicyclo[2.1.1]hexane systems, the displacement of halides by nucleophiles such as azides or thiols has been demonstrated to diversify the heteroatom substitution on the scaffold. nih.gov

Table 1: Representative Reactions of the Carbon-Iodine Bond

Reaction TypeGeneral ReagentsProduct TypeReference
Reductive DehalogenationNa/ROH; Tributyltin hydrideBicyclo[2.1.1]hexane google.comresearchgate.net
Suzuki-Miyaura Coupling (via boronate)1) B2pin2, Pd catalyst; 2) Aryl-halide, Pd catalyst, Base1-Aryl-bicyclo[2.1.1]hexane vulcanchem.com
Nucleophilic SubstitutionAzides, Thiols1-Azido/Thio-bicyclo[2.1.1]hexane nih.gov

Rearrangement Reactions and Skeletal Modifications

The strained nature of the bicyclo[2.1.1]hexane framework makes it susceptible to rearrangement reactions, particularly when reactive intermediates such as radicals or cations are generated at the bridgehead position.

Radical Rearrangements: The formation of a bicyclo[2.1.1]hexan-1-yl radical, which can be generated from 1-iodo-bicyclo[2.1.1]hexane via single-electron transfer or reaction with a radical initiator, can lead to skeletal rearrangement. Studies have shown that bicyclo[2.1.1]hexan-2-yl radicals undergo a β-scission reaction to form cyclopent-3-enylmethyl radicals. rsc.org Similarly, the bicyclo[2.1.1]hexan-1-ylmethyl radical is known to rearrange to a methylenecycloalkylmethyl radical, driven by the relief of ring strain. rsc.org These rearrangements represent a pathway from the bicyclic system to monocyclic structures.

Cationic Rearrangements: Cationic intermediates generated at the bridgehead or adjacent positions can also trigger significant skeletal changes. For example, the solvolysis of bicyclo[2.1.1]hexyl-5-tosylate, a related derivative, can lead to rearranged products. nih.gov In other studies, tricyclic alcohols derived from bicyclo[2.1.1]hexane precursors were found to be unstable under acidic conditions, rearranging to form norbornenol derivatives. researchgate.net A pinacol-type rearrangement has also been employed to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones from bicyclic vicinal diols, demonstrating a powerful method for skeletal modification. acs.org

Skeletal Editing: More advanced strategies, termed "skeletal editing," have been developed to transform the core of related bicyclic systems. For instance, azabicyclo[2.1.1]hexanes have been converted into bicyclo[1.1.1]pentane (BCP) cores through a nitrogen-deleting skeletal edit, showcasing a sophisticated method for scaffold hopping between different strained ring systems.

Table 2: Skeletal Modifications of the Bicyclo[2.1.1]hexane System

Reaction TypeIntermediate/PrecursorResulting StructureReference
Radical β-ScissionBicyclo[2.1.1]hexyl radicalCyclopentenylmethyl radical rsc.org
Pinacol RearrangementBicyclo[2.1.1]hexane-1,2-diol1-Substituted-bicyclo[2.1.1]hexan-2-one acs.org
Acid-Catalyzed RearrangementTricyclic alcohol derivativeNorbornenol derivative researchgate.net

Functionalization of the Bicyclic Core Enabled by the Iodo Group

The primary utility of the 1-iodo group on the bicyclo[2.1.1]hexane scaffold is to serve as a versatile functional handle for subsequent transformations. This allows for the introduction of a wide array of chemical moieties, thereby functionalizing the bicyclic core for various applications, particularly in medicinal chemistry.

The iodine atom acts as a leaving group in nucleophilic substitution reactions and as a reactive partner in cross-coupling chemistry, as detailed in section 3.2.1. These transformations are the cornerstone of functionalizing the bicyclic core. For example, the conversion of the iodide to a boronic ester opens up access to a vast number of commercially available aryl and heteroaryl halides via Suzuki-Miyaura coupling. vulcanchem.com

Furthermore, the iodide can be transformed into other useful functional groups. For instance, it can be converted to an organolithium or Grignard reagent, which can then react with various electrophiles to introduce functionalities such as carboxyl groups, hydroxyl groups (after reaction with an aldehyde or ketone), or amino groups. The ability to replace the iodine with a wide range of substituents makes 1-iodo-bicyclo[2.1.1]hexane a valuable building block for creating libraries of novel compounds with a three-dimensional bicyclic core.

Mechanistic Investigations of Bicyclo 2.1.1 Hexane and 1 Iodobicyclo 2.1.1 Hexane Reactions

Elucidation of Reaction Pathways and Intermediates

The strained bicyclo[2.1.1]hexane framework is a subject of significant interest in synthetic and medicinal chemistry, often serving as a bioisostere for benzene (B151609) rings. nih.govrsc.orgsemanticscholar.org Understanding the mechanistic pathways of its reactions, and those of its derivatives like 1-iodobicyclo[2.1.1]hexane, is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Photochemical methods provide a powerful means to access and manipulate the bicyclo[2.1.1]hexane scaffold. nih.govnih.gov A key strategy involves the visible-light-driven intramolecular crossed [2+2] photocycloaddition of 1,5-dienes, which proceeds through triplet energy transfer. semanticscholar.orgnih.govrsc.org In this process, a photocatalyst, such as an iridium complex, absorbs light and transfers its triplet energy to the diene substrate. semanticscholar.orgrsc.org This generates a photoexcited diradical intermediate which then undergoes a 5-exo-trig cyclization followed by radical recombination to form the bicyclo[2.1.1]hexane product. rsc.org The involvement of a triplet intermediate is supported by experiments showing reduced reaction conversion in the presence of a triplet quencher like isoprene. semanticscholar.orgrsc.org

Another photochemical approach is the strain-release [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes, initiated by triplet energy transfer. nih.govresearchgate.net In this case, either direct excitation or photosensitization generates a triplet diradical intermediate from the BCB. nih.gov This reactive species is then trapped by an alkene to form the bicyclo[2.1.1]hexane ring system. nih.gov The choice of photosensitizer can be critical; for instance, 2-isopropylthioxanthone (B132848) (ITX) has been used effectively in these transformations. nih.gov

The formation of diradical intermediates is a common feature in the photocycloaddition reactions leading to bicyclo[2.1.1]hexane derivatives. nih.govresearchgate.net For example, the reaction of 2-cyclopentenone with alkenes is proposed to proceed through a 1,4-biradical intermediate. cdnsciencepub.com Similarly, the synthesis of bicyclo[2.1.1]hexanes from allylated cyclopropanes bearing a 4-nitrobenzimine substituent involves the generation of reactive biradical intermediates upon direct photoexcitation. wiley.com

Table 1: Examples of Photochemical Reactions Leading to Bicyclo[2.1.1]hexanes

Reactants Conditions Key Intermediate Product Citation(s)
1,5-Diene Iridium photocatalyst, 456 nm LEDs Diradical Bicyclo[2.1.1]hexane semanticscholar.orgrsc.org
Bicyclo[1.1.0]butane, Alkene Triplet sensitizer (B1316253) (e.g., ITX), light Triplet diradical Bicyclo[2.1.1]hexane nih.gov
Allylated cyclopropane (B1198618) with 4-nitrobenzimine Direct photoexcitation Biradical Bicyclo[2.1.1]hexane wiley.com

Radical-mediated reactions offer a versatile platform for the synthesis and functionalization of bicyclo[2.1.1]hexanes. These reactions often involve the generation of a radical intermediate which can then participate in a cascade of bond-forming events. nih.gov

One prominent method involves the reaction of bicyclo[1.1.0]butanes (BCBs) with various partners, where the strained C-C bond of the BCB is cleaved to generate a radical species. nih.gov For instance, a boryl-pyridine catalytic system can activate a BCB to form a cyclobutyl radical intermediate. nih.gov Similarly, SmI₂ can act as a single-electron reductant to initiate the insertion of an electron-deficient alkene into a BCB, proceeding through a radical-relay mechanism. nih.govchemrxiv.org

The generation and reactivity of bicyclo[2.1.1]hex-2-yl radicals have been studied directly. t-Butoxyl radicals can abstract a hydrogen atom from the C(2) position of bicyclo[2.1.1]hexane to form the corresponding radical. rsc.org At temperatures above 250 K, this radical can rearrange via β-scission to a cyclopent-3-enylmethyl radical. rsc.org The selectivity of hydrogen abstraction depends on the radical species; while t-butoxyl radicals and bromine atoms preferentially abstract from C(2), bis(trimethylsilyl)aminyl radicals can abstract from both the bridgehead C(1) and the methylene (B1212753) C(2) positions. rsc.org

Radical cascade reactions provide efficient pathways to complex bicyclo[2.1.1]hexane structures. These cascades can be initiated by various means, including photoredox catalysis, and often involve a series of intramolecular and intermolecular steps. nih.gov

In addition to radical pathways, ionic mechanisms involving carbocation intermediates play a significant role in the chemistry of bicyclo[2.1.1]hexane derivatives. These reactions are often catalyzed by Lewis acids.

For example, the solvolysis of 3-methoxycarbonylbicyclo[2.1.1]hexyl triflate proceeds through the formation of a 1-bicyclo[2.1.1]hexyl cation as the primary intermediate. rsc.org Similarly, under solvolytic conditions, mesylate analogs of methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo Wagner-Meerwein rearrangements via stable carbocation intermediates.

Lewis acid-catalyzed cycloadditions of bicyclo[1.1.0]butanes (BCBs) with various partners are a powerful tool for constructing the bicyclo[2.1.1]hexane skeleton. chinesechemsoc.org For instance, Ga(OTf)₃ catalyzes the (3+2) cycloaddition between N-aryl imines and BCBs, which is proposed to involve a carbocation intermediate. chinesechemsoc.org In a divergent reaction, N-alkyl imines react with BCBs to yield cyclobutenyl methanamines, a process also thought to proceed through a common carbocation intermediate where the outcome is determined by the nucleophilicity of the nitrogen atom. researchgate.net

The reaction of BCBs with silyl (B83357) enol ethers, catalyzed by Lewis acids like Yb(OTf)₃, provides access to highly substituted bicyclo[2.1.1]hexanes through a stepwise two-electron pathway involving ionic intermediates. nih.gov Furthermore, BF₃·Et₂O catalyzes the formal [2π + 2σ] cycloaddition of BCBs with benzofuran-derived oxa(aza)dienes, leading to spiro-bicyclo[2.1.1]hexanes. chemrxiv.org

Catalysts are instrumental in controlling the outcome of reactions involving bicyclo[2.1.1]hexane precursors, often enabling divergent synthesis of different structural motifs from the same starting materials. acs.orgresearchgate.net

A notable example is the catalyst-controlled chemodivergent reaction of bicyclo[1.1.0]butane (BCB) amides with azadienes. acs.orgresearchgate.netnih.gov The use of a Cu(I) catalyst promotes a formal cycloaddition to yield multifunctionalized bicyclo[2.1.1]hexanes. acs.orgresearchgate.netnih.gov In contrast, switching to a Au(I) catalyst completely reverses the chemoselectivity, favoring an addition-elimination pathway to produce cyclobutenes. acs.orgresearchgate.netnih.gov Mechanistic studies suggest that Cu(I) favors a two-coordinate geometry in the transition state, accelerating intramolecular cyclization, while Au(I) stabilizes key intermediates through a four-coordinate geometry, facilitating an alternative reaction pathway. researchgate.net

Photocatalysis also offers opportunities for catalyst-controlled regioselectivity. In the photochemical strain-release cycloaddition of BCBs, the choice of photocatalyst can dictate the substitution pattern of the resulting bicyclo[2.1.1]hexane product. nih.gov Transient absorption spectroscopy has been used to distinguish between electron transfer and energy transfer mechanisms, which are dependent on the specific photocatalyst employed. nih.gov

Lewis acids also play a crucial role in directing reaction pathways. As mentioned previously, the reaction of BCBs with imines can be directed towards either bicyclo[2.1.1]hexane formation or cyclobutene (B1205218) formation depending on the substrate and the Lewis acid catalyst. researchgate.netchinesechemsoc.org

Table 2: Catalyst-Controlled Divergent Synthesis from Bicyclo[1.1.0]butane (BCB) Derivatives

BCB Derivative Reaction Partner Catalyst Product Citation(s)
BCB amide Azadiene Cu(I) Bicyclo[2.1.1]hexane acs.orgresearchgate.netnih.gov
BCB amide Azadiene Au(I) Cyclobutene acs.orgresearchgate.netnih.gov
BCB α,β-Unsaturated ketone Sc(III) Bicyclo[2.1.1]hexane acs.orgnih.gov
BCB α,β-Unsaturated ketone Ni(II) Cyclobutene acs.orgnih.gov

Stereochemical Outcomes and Stereocontrol Strategies

Controlling the stereochemistry in reactions that form or functionalize the bicyclo[2.1.1]hexane core is essential for its application in areas like medicinal chemistry.

Many reactions leading to bicyclo[2.1.1]hexanes exhibit inherent diastereoselectivity. In the Cu(I)-catalyzed cycloaddition of BCB amides with azadienes, the bicyclo[2.1.1]hexane products are formed with high diastereoselectivity. researchgate.net Subsequent reduction of a resulting bicyclo[2.1.1]hexane derivative with lithium aluminum hydride also proceeds with excellent diastereoselectivity (>20:1 dr). nih.gov

Photochemical [2+2] cycloaddition reactions can also be highly diastereoselective. For instance, the synthesis of highly functionalized bicyclo[2.1.0]pentanes via an intermolecular [2+2] photocycloaddition of a cyclopropene (B1174273) with an electron-deficient alkene shows significant diastereoselectivity, which can be improved by lowering the reaction temperature. acs.org While this example leads to a bicyclo[2.1.0]pentane, the principles of stereocontrol in photocycloadditions are relevant to the synthesis of bicyclo[2.1.1]hexanes.

The diastereoselectivity of reactions can be influenced by the specific substrates used. In the Lewis acid-catalyzed reaction of BCBs with different trisubstituted silyl enol ethers, distinct diastereoselectivities were observed, highlighting the role of the substrate structure in determining the stereochemical outcome. nih.gov

Enantioselective Syntheses of Bicyclo[2.1.1]hexanes

The development of enantioselective methods to synthesize bicyclo[2.1.1]hexane (BCH) scaffolds is a significant area of research, driven by their increasing application as bioisosteres in medicinal chemistry. These rigid structures can replace ortho-substituted phenyl rings, and controlling their three-dimensional arrangement is crucial for optimizing biological activity. uam.esnih.gov

One prominent strategy is the Lewis-acid-catalyzed [2+2] photocycloaddition. This method has been successfully employed to produce 1,5-disubstituted bicyclo[2.1.1]hexanes as enantioenriched scaffolds. uam.esnih.govchemrxiv.org This approach is significant as it provides a direct route to chiral BCHs that can be incorporated into drug analogues. Studies have shown that the control of the absolute configuration has a substantial impact on the biological properties of these analogues, with different enantiomers exhibiting markedly different effects. uam.esnih.gov

Another powerful approach involves asymmetric organocatalysis. A confined imidodiphosphorimidate (IDPi) Brønsted acid has been used to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines. acs.org This reaction proceeds under mild conditions and produces chiral azabicyclo[2.1.1]hexanes (aza-BCHs) with very high levels of enantioselectivity. acs.org The modularity of this method allows for a range of BCBs with different functionalities, such as esters, ketones, and amides, to be used. acs.org

Similarly, zinc-catalyzed enantioselective formal (3+2) cycloadditions of BCBs with imines represent an efficient route to valuable aza-BCHs. wiley.com This method utilizes a specific type of BCB featuring a 2-acyl imidazole (B134444) group and reacts with a variety of imines to yield aza-BCHs containing α-chiral amine fragments and two quaternary carbon centers. wiley.com The reaction achieves high yields and enantiomeric ratios under mild conditions. wiley.com

The synthesis of a potent metabotropic glutamate (B1630785) receptor (mGluR) agonist, an aminobicyclo[2.1.1]hexanedicarboxylic acid (ABHxD-I), was achieved via an intramolecular [2+2] photocycloaddition reaction. nih.gov This process resulted in the isolation of four distinct isomers, with only one, ABHxD-I, demonstrating potent agonist activity, highlighting the stereochemical sensitivity of such reactions. nih.gov

Below is a table summarizing the results of selected enantioselective syntheses.

Table 1: Selected Enantioselective Syntheses of Bicyclo[2.1.1]hexane Derivatives

Catalyst/Method Reactants Product Type Max. Enantiomeric Ratio (er) Ref
Confined IDPi Brønsted Acid Bicyclo[1.1.0]butanes + N-aryl imines aza-Bicyclo[2.1.1]hexanes 99:1 acs.org
Zinc-Lewis Acid Bicyclo[1.1.0]butanes + Imines aza-Bicyclo[2.1.1]hexanes 96.5:3.5 wiley.com

Conformational Effects on Reactivity and Selectivity

The rigid, strained structure of the bicyclo[2.1.1]hexane framework is a defining feature that dictates its chemical behavior. This conformational restriction has profound effects on the reactivity and selectivity observed in reactions involving this scaffold and its derivatives, such as 1-iodobicyclo[2.1.1]hexane.

The inherent strain in the bicyclic system, which consists of two fused five-membered rings sharing a bridge, significantly influences the reactivity of substituents. vulcanchem.com For instance, the reactivity of 1-iodobicyclo[2.1.1]hexane in functionalization or ring-opening reactions is directly affected by this strain. vulcanchem.com The rigid geometry also means that substituents are held in well-defined spatial orientations, which can lead to high stereoselectivity in reactions.

Conformational rigidification is a key strategy in medicinal chemistry to enhance biological affinity and selectivity. rsc.org By replacing a flexible moiety like a 1,3-disubstituted cyclopentane (B165970) with a 2,5-disubstituted bicyclo[2.1.1]hexane, the conformation can be "locked". rsc.org This prevents the molecule from adopting unfavorable conformations and presents well-defined exit vectors for interaction with biological targets. rsc.org This principle has been demonstrated to improve metabolic stability and affinity in drug candidates. rsc.org

Photochemical reactions of bicyclo[2.1.1]hexyl derivatives further illustrate the impact of conformation. The stereoselectivity of ring-expansion reactions of 1-(bicyclo[2.1.1]hex-5-yl)ethanediazonium ions has been explained by the preferred conformations of the starting materials. researchgate.net For example, the endo-precursor led stereoselectively to exo-3-methyl-2-norbornyl cations, demonstrating that the initial conformation of the bicyclic system directs the outcome of the rearrangement. researchgate.net Similarly, the photochemical behavior of methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate, which leads to both cyclization and cleavage products, is governed by the geometric parameters dictated by the rigid bicyclic structure. researchgate.net

Table 2: Mentioned Compounds

Compound Name
1-Iodobicyclo[2.1.1]hexane
Bicyclo[2.1.1]hexane
Azabicyclo[2.1.1]hexane
Bicyclo[1.1.0]butane
Aminobicyclo[2.1.1]hexanedicarboxylic acid
Methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate
1-(Bicyclo[2.1.1]hex-5-yl)ethanediazonium ion
exo-3-Methyl-2-norbornyl cation

Spectroscopic and Structural Characterization Principles of Bicyclo 2.1.1 Hexane, 1 Iodo

Principles of Spectroscopic Techniques for Structural Elucidation

The structural determination of Bicyclo[2.1.1]hexane, 1-iodo- is achieved through the combined application of several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Bicyclo[2.1.1]hexane, 1-iodo-, ¹H and ¹³C NMR are of primary importance.

¹H NMR Spectroscopy: The proton NMR spectrum of Bicyclo[2.1.1]hexane, 1-iodo- would be expected to show a complex pattern of signals due to the rigid, strained bicyclic system. The chemical shifts and coupling constants of the protons are highly dependent on their spatial relationships. The bridgehead protons and the protons on the different bridges would exhibit distinct resonances. The presence of the electron-withdrawing iodine atom at a bridgehead position would deshield adjacent protons, causing them to appear at a lower field (higher ppm) compared to the parent bicyclo[2.1.1]hexane.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. In Bicyclo[2.1.1]hexane, 1-iodo-, the carbon atom bonded to the iodine (C1) would be significantly shifted to a higher field (lower ppm) due to the heavy atom effect of iodine. The other carbon atoms in the bicyclic framework would also exhibit characteristic shifts influenced by strain and their proximity to the iodo-substituent. For comparison, the ¹³C NMR spectrum of the parent bicyclo[2.1.1]hexane shows distinct signals for its carbon atoms. nih.gov

¹⁹F NMR Spectroscopy: While not directly applicable to Bicyclo[2.1.1]hexane, 1-iodo-, ¹⁹F NMR is a powerful tool for fluorinated analogs. For instance, in studies of fluoro-substituted bicyclo[1.1.1]pentanes, ¹⁹F NMR is crucial for characterizing these compounds. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Bicyclo[2.1.1]hexane, 1-iodo-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (Bridgehead)~2.5 - 3.0-
H (Methylene Bridges)~1.5 - 2.5-
C1 (C-I)-~20 - 30
C (Bridgehead)-~40 - 50
C (Methylene Bridges)-~30 - 40

Note: These are estimated values based on data for related bicyclic compounds and the known effects of iodine substitution. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Frequencies for Bicyclo[2.1.1]hexane, 1-iodo-

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (stretch)2850 - 3000Medium-Strong
C-H (bend)1300 - 1470Medium
C-I (stretch)500 - 600Medium-Strong

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For Bicyclo[2.1.1]hexane, 1-iodo-, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.04 g/mol ). guidechem.com A characteristic feature in the mass spectrum would be the isotopic pattern of iodine. The fragmentation pattern would likely involve the loss of the iodine atom or cleavage of the strained bicyclic ring system, leading to characteristic fragment ions. For example, the mass spectrum of hexane (B92381) shows fragmentation corresponding to the loss of alkyl groups. youtube.comdocbrown.info

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of Bicyclo[2.1.1]hexane, 1-iodo- can be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the molecular geometry and the extent of strain within the bicyclic system. The structure of related bicyclo[2.1.1]hexane derivatives has been unequivocally proven by X-ray crystal structure determination. rsc.org

Analysis of Structural Features and Molecular Strain

Molecular Geometry and Bond Angle Analysis

Bicyclo[2.1.1]hexane is a strained, bicyclic hydrocarbon characterized by a rigid molecular framework that enforces notable deviations from standard tetrahedral bond angles. The structure can be described as a four-membered ring bridged by an ethano group, creating a compact and highly constrained system. This arrangement results in significant angle strain throughout the molecule.

The geometry of the parent bicyclo[2.1.1]hexane has been a subject of interest in structural chemistry. Its framework consists of two fused cyclobutane (B1203170) rings sharing a common edge, with a one-carbon bridge. Key geometric parameters include the distance between the bridgehead carbons (C1 and C4) and the various bond angles within the bicyclic system. In analogous compounds, the bridgehead C-C-C angles are compressed to approximately 94°. vulcanchem.com The bond angles at the bridgehead carbons in some derivatives have been noted to be around 60°, which contributes significantly to the molecule's inherent strain.

The introduction of substituents, particularly at the bridgehead positions, can further influence the molecular geometry. For instance, in 1,2-disubstituted bicyclo[2.1.1]hexanes, the distance between the substituents and their orientation relative to the bicyclic core are critical parameters that are comparable to ortho-substituted benzene (B151609) rings, making them attractive as bioisosteres. nih.govresearchgate.net

Interactive Table: Geometric Parameters of Bicyclo[2.1.1]hexane Derivatives

ParameterValueSource Compound
Bridgehead C-C bond length1.54 ÅBicyclo[2.1.1]hexane
Bridgehead angle at carboxylic acid-bearing carbon~85°1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid
Bridgehead C-C-C angles~94°Analogous compounds

Quantification and Interpretation of Strain Energy in Bicyclo[2.1.1]hexanes

The significant strain energy of the bicyclo[2.1.1]hexane system is a direct consequence of its constrained geometry. This strain arises from a combination of angle strain, torsional strain, and transannular strain.

Angle Strain: The internal C-C-C bond angles are forced to deviate substantially from the ideal 109.5° for sp³-hybridized carbons. The acute angles within the four-membered ring are a primary contributor to the high strain energy.

Torsional Strain: The rigid structure leads to eclipsing interactions between hydrogen atoms on adjacent carbons.

Computational studies have been employed to quantify the strain energy of bicyclo[2.1.1]hexane. The total strain energy for the parent bicyclo[2.1.1]hexane system is estimated to be approximately 38.0 kcal/mol. swarthmore.edu Other sources have reported similar values, with estimates around 35 kcal/mol. vulcanchem.com This high strain energy influences the reactivity of bicyclo[2.1.1]hexane derivatives. vulcanchem.com For comparison, the strain energy of cyclopentane (B165970) is about 6 kcal/mol, while that of cyclobutane is approximately 26.1 kcal/mol. cdnsciencepub.com

Interactive Table: Strain Energies of Cyclic and Bicyclic Alkanes

CompoundStrain Energy (kcal/mol)
Bicyclo[2.1.1]hexane38.0
Bicyclo[3.1.0]hexane32.4
cis-Bicyclo[2.2.0]hexane54.1
Cyclopentane~6
Cyclobutane26.1

Influence of Bridgehead Iodine Substitution on Overall Molecular Architecture and Strain

The substitution of a hydrogen atom with an iodine atom at a bridgehead position (C1) in bicyclo[2.1.1]hexane is expected to have a pronounced effect on the molecule's geometry and strain energy. The large atomic radius and different electronic properties of iodine compared to hydrogen will introduce significant perturbations to the bicyclic framework.

Computational Chemistry Approaches to Bicyclo 2.1.1 Hexane, 1 Iodo

Applications of Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of Bicyclo[2.1.1]hexane, 1-iodo- and its derivatives. These methods offer a molecular-level understanding of the factors governing its behavior.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. For bicyclo[2.1.1]hexane derivatives, DFT calculations have been pivotal in understanding their synthesis and reactivity. For instance, DFT studies have been employed to support the radical-relay mechanism in the synthesis of substituted bicyclo[2.1.1]hexanes. nuph.edu.ua These calculations help in elucidating the electronic perturbations at the bridgehead position due to the presence of substituents like iodine.

DFT has also been instrumental in understanding the catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes. acs.orgnih.gov By modeling the reaction pathways, DFT calculations can rationalize why a particular catalyst favors the formation of one product over another. In the context of the iridium-catalyzed borylation of the bridgehead tertiary C-H bonds of bicyclo[2.1.1]hexanes, kinetic and computational studies suggest that the C–H bond cleavage has a modest barrier, and the turnover-limiting step is an isomerization that occurs before the reductive elimination to form the C–B bond. nih.govnih.gov

Table 1: Application of DFT in the Study of Bicyclo[2.1.1]hexane Derivatives
ApplicationKey Findings from DFT CalculationsRepresentative SystemReference
Mechanistic ElucidationSupported a radical-relay mechanism in SmI2-catalyzed alkene insertion.Bicyclo[1.1.0]butyl ketones and electron-deficient alkenes nuph.edu.ua
Catalyst-Controlled SelectivityExplained the divergent pathways in Cu(I)/Au(I)-catalyzed cycloadditions.Bicyclo[1.1.0]butane amides and azadienes acs.orgnih.gov
Reaction KineticsIdentified the turnover-limiting step in Ir-catalyzed borylation as isomerization prior to reductive elimination.Bicyclo[2.1.1]hexanes nih.govnih.gov

Molecular Orbital (MO) theory and, in particular, Frontier Molecular Orbital (FMO) theory, are essential for understanding chemical reactivity. mnstate.edufiveable.me The interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species often dictate the outcome of a chemical reaction. For haloalkanes, the electrophilicity of the carbon atom bonded to the halogen is attributed to a 2p-orbital-based antibonding MO along the C-X bond. researchgate.net

In the context of Bicyclo[2.1.1]hexane, 1-iodo-, a frontier orbital analysis would be crucial to predict its reactivity in various transformations, such as nucleophilic substitutions or coupling reactions. While specific FMO analyses for this exact compound are not extensively documented in the reviewed literature, the principles of FMO theory are broadly applied to understand the reactivity of related bicyclic systems. For instance, in the study of intramolecular charge ordering in a (TTM-TTP)I3 molecular-based material, which contains a bridged bicyclic heterocyclic sulfide (B99878) and iodine, ab initio calculations were used to examine the characteristics of the frontier molecular orbitals. nih.gov

Table 2: Principles of Frontier Molecular Orbital (FMO) Theory in Reactivity Analysis
PrincipleDescriptionRelevance to Bicyclo(2.1.1)hexane, 1-iodo-Reference
HOMO-LUMO InteractionReactions are often governed by the interaction between the HOMO of a nucleophile and the LUMO of an electrophile.The HOMO of a nucleophile would interact with the LUMO of Bicyclo(2.1.1)hexane, 1-iodo-, which is expected to have significant character on the C-I antibonding orbital. mnstate.edufiveable.me
Electrophilicity of HaloalkanesThe electrophilic nature of the carbon in a C-X bond is due to the low-lying σ* (antibonding) orbital.The reactivity of the bridgehead carbon in Bicyclo(2.1.1)hexane, 1-iodo- towards nucleophiles is influenced by the energy and localization of the C-I σ* orbital. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. science.gov Methods like the Multi-Configurational Self-Consistent Field (MCSCF) are particularly important for describing electronic structures where electron correlation is significant, such as in transition states, excited states, and molecules with complex bonding situations. stackexchange.com

For instance, ab initio (CASSCF/CASPT2) configuration interaction calculations have been used to examine the frontier molecular orbitals of iodine-containing molecular materials. nih.gov Furthermore, the performance of methods like ADC(2) has been evaluated against multistate CASPT2 for iodinated BODIPY molecules to accurately predict their electronic states. nih.gov While specific MCSCF studies on Bicyclo(2.1.1)hexane, 1-iodo- are not prominent in the surveyed literature, the application of these high-level methods to related iodinated and bicyclic compounds underscores their importance in accurately modeling complex electronic structures.

Computational Prediction of Reactivity and Stability

Computational methods are invaluable for predicting the reactivity and stability of molecules, guiding synthetic efforts, and explaining experimental observations.

The modeling of reaction pathways, including the identification of transition states and the calculation of energy landscapes, is a cornerstone of computational chemistry. DFT calculations are frequently used for this purpose in the study of bicyclo[2.1.1]hexane chemistry. For example, in a catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes, DFT calculations revealed two competing pathways from a key intermediate, with different transition state energies leading to the selective formation of either product depending on the catalyst used. acs.org

Similarly, in the Ti-catalyzed [2σ + 2π] cycloaddition of bicyclo[1.1.0]-butanes with 1,3-dienes to form bicyclo[2.1.1]hexane scaffolds, DFT calculations were used to examine the energy profile and rationalize the observed regioselectivity. nih.gov These studies often involve locating the transition state structures and calculating the activation barriers, which provides a quantitative measure of the reaction's feasibility.

Table 3: Examples of Modeled Reaction Pathways in Bicyclo[2.1.1]hexane Synthesis
ReactionComputational MethodKey FindingsReference
Cu(I)/Au(I)-Catalyzed CycloadditionDFTIdentified competing transition states (Au-TS2 and Au-TS2') with different energy barriers, explaining the product divergence. acs.org
Ti-Catalyzed [2σ + 2π] CycloadditionDFTCalculated energy profiles to explain the observed regio- and trans-selectivity in the formation of bicyclo[2.1.1]hexane derivatives. nih.gov
Iridium-Catalyzed BorylationDFT and Kinetic StudiesProposed a mechanism involving a turnover-limiting isomerization prior to reductive elimination. nih.govnih.gov

The rigid and strained nature of the bicyclo[2.1.1]hexane framework leads to distinct conformational preferences and stereochemical outcomes in its reactions. Computational methods are well-suited to predict these aspects. numberanalytics.com For instance, the stereochemistry of bicyclo[n.m.p]alkanes can be predicted using molecular mechanics (MM) and quantum mechanics (QM) methods. numberanalytics.com

In the synthesis of bicyclo[2.1.1]hexane derivatives, such as through photocycloaddition reactions, high stereoselectivity is often observed. rsc.orgrsc.org Computational studies can rationalize the observed stereoselectivity by comparing the energies of different transition states leading to various stereoisomers. While specific computational studies on the conformational preferences of Bicyclo(2.1.1)hexane, 1-iodo- are scarce in the literature reviewed, the general approach involves mapping the potential energy surface to identify the most stable conformers. The inherent rigidity of the bicyclo[2.1.1]hexane core, however, limits the number of accessible conformations. chemrxiv.orgrsc.org

Simulation of Spectroscopic Parameters

The prediction of spectroscopic data through computational methods is a vital tool for structure elucidation and assignment. uomustansiriyah.edu.iqfrontiersin.org For Bicyclo[2.1.1]hexane, 1-iodo-, quantum mechanics simulations can predict Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for its characterization. frontiersin.orgnmrdb.org

Density Functional Theory (DFT) is a common and powerful method for calculating NMR chemical shifts with high accuracy. frontiersin.org However, simulations involving large or conformationally complex molecules can be computationally intensive. frontiersin.org For halogenated compounds, achieving high accuracy may require specific parametric corrections to the DFT-computed chemical shifts. frontiersin.org The input for these simulations typically includes the molecular formula and the full ¹H NMR and ¹³C NMR spectra, which a neural network model can then use to identify substructures and predict the final molecular structure. nih.gov

The table below outlines the computational approaches used to simulate key spectroscopic parameters for Bicyclo[2.1.1]hexane, 1-iodo-.

Spectroscopic ParameterComputational MethodKey Influencing Factors for Bicyclo[2.1.1]hexane, 1-iodo-
¹³C and ¹H Chemical Shifts DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. frontiersin.orgThe electron-withdrawing inductive effect of the iodine atom significantly influences the electron density around adjacent carbon and hydrogen atoms, causing shifts in their NMR signals.
¹J(C,H) and ¹J(C,C) Coupling Constants DFT-based calculations.The strained bicyclic framework and the presence of the bulky iodine atom affect the geometry and hybridization, which in turn alters the coupling constants.
Spin-Orbit Coupling Relativistic DFT calculations.The heavy iodine atom introduces significant spin-orbit coupling effects, which can influence the chemical shifts of nearby nuclei, particularly the bridgehead carbon (C1) to which it is attached.

Mechanistic Insights Derived from Computational Studies

Computational studies offer profound mechanistic insights, allowing for the characterization of unstable species and the analysis of electronic factors that govern chemical reactions. uomustansiriyah.edu.iq

Characterization of Transient Intermediates (e.g., Radicals, Carbenes)

The cleavage of the carbon-iodine bond in Bicyclo[2.1.1]hexane, 1-iodo- is expected to generate transient intermediates, most notably the bicyclo[2.1.1]hexyl radical. The stability and reactivity of such intermediates are critical for understanding the molecule's chemical behavior.

Computational methods, particularly DFT, are essential for studying these fleeting species. For instance, DFT calculations have been used to explain the regiochemical outcomes in the synthesis of bicyclo[2.1.1]hexane (BCH) systems, showing that some reactions proceed through a stepwise process involving radical-radical recombination. rsc.org In related strained systems like bicyclo[1.1.0]butanes (BCBs), DFT computations have been employed to analyze the spin densities and charge distributions of radical cation intermediates, revealing that both charge and spin are often delocalized across the strained framework. nih.govacs.org

The propensity of the C-I bond to cleave and form a radical can be assessed by calculating its Bond Dissociation Energy (BDE). DFT analysis is a reliable method for determining both homolytic and heterolytic BDEs for cyclic hypervalent halogen compounds, which provides critical information on their chemical stability and potential to act as functional group transfer agents. beilstein-journals.org

The table below details the computational approaches to characterizing the primary transient intermediate, the bicyclo[2.1.1]hexyl radical.

Property of IntermediateComputational MethodInsights for Bicyclo[2.1.1]hexyl Radical
Geometry and Stability DFT Geometry Optimization, Frequency Calculation. beilstein-journals.orgDetermines the preferred conformation of the radical and confirms its stability as a true energy minimum on the potential energy surface.
Spin Density Distribution DFT (e.g., Hirshfeld population analysis). nih.govacs.orgMaps the distribution of the unpaired electron across the bicyclic cage, identifying the most reactive sites.
Bond Dissociation Energy (C-I) DFT calculations. beilstein-journals.orgQuantifies the energy required for homolytic cleavage of the C-I bond to form the radical, indicating the bond's lability.

Investigation of Electronic Effects and Charge Distribution

The electronic landscape of Bicyclo[2.1.1]hexane, 1-iodo- is dominated by the presence of the highly polarizable iodine atom and the strained bicyclic core. Computational chemistry provides the means to visualize and quantify these electronic features.

A key concept in understanding the electronic nature of the covalently bonded iodine is the "σ-hole," a region of positive electrostatic potential on the halogen atom's surface, opposite the covalent bond. acs.org This feature arises from the anisotropic distribution of electron density on the halogen and is crucial for forming halogen bonds. acs.org Computational studies have been instrumental in demonstrating this anisotropic charge distribution. acs.org Methods like Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize these electrophilic regions on iodine atoms. researchgate.net

To gain a quantitative understanding of charge distribution, various population analysis methods are employed. Techniques such as CHELPG (Charges from Electrostatic Potentials using a Grid-based method) and Atomic Dipole Corrected Hirshfeld Charge (ADCH) analysis can be used to scrutinize the partial charges on each atom within halogenated cyclic molecules. acs.org These analyses reveal the influence of halogen substitution on the electronic structure of the ring system. acs.orgresearchgate.net

The following table summarizes the key electronic features of Bicyclo[2.1.1]hexane, 1-iodo- and the computational methods used to study them.

Molecular Region/FeatureComputational Method of InvestigationExpected Electronic Characteristics
C1–I Covalent Bond Natural Bond Orbital (NBO) Analysis. acs.orgThe bond is significantly polarized towards the iodine atom due to iodine's higher electronegativity, resulting in a partial positive charge (δ+) on the bridgehead carbon (C1) and a partial negative charge (δ-) on the iodine atom.
Iodine Atom Surface Molecular Electrostatic Potential (MEP) Map. researchgate.netAnisotropic electron distribution creates a region of positive electrostatic potential (the σ-hole) along the vector of the C-I bond, making the iodine atom a potential halogen bond donor. acs.org
Overall Charge Distribution Hirshfeld or CHELPG Population Analysis. acs.orgProvides quantitative values for the partial atomic charges, confirming the inductive electron-withdrawing effect of the iodine on the bicyclic framework.

Advanced Applications in Organic Synthesis and Molecular Design

Bicyclo[2.1.1]hexane Scaffolds in Modern Medicinal Chemistry

The incorporation of saturated, three-dimensional (3D) structures into drug discovery programs is a key strategy for developing new therapeutics with improved properties. rsc.org Bicyclo[2.1.1]hexane (BCH) scaffolds have garnered significant attention in this area, serving as innovative and versatile building blocks for creating next-generation pharmaceutical molecules. researchgate.netacs.org

A primary application of the bicyclo[2.1.1]hexane scaffold is its use as a bioisostere for substituted benzene (B151609) rings, a common motif in a vast number of approved drugs. acs.orguzh.ch Specifically, 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes have been successfully employed as saturated mimics of ortho-substituted phenyl rings, while other substitution patterns can emulate meta-substituted benzenes. researchgate.netchemrxiv.orgrsc.org This bioisosteric replacement is a powerful strategy for pharmacophore optimization, allowing medicinal chemists to retain or enhance biological activity while favorably modifying other molecular properties. chemrxiv.org

The value of this approach has been demonstrated in the development of patent-free analogs of existing agrochemicals and pharmaceuticals. For instance, replacing the ortho-substituted benzene ring in fungicides like Boscalid and Bixafen with a 1,2-disubstituted bicyclo[2.1.1]hexane core resulted in saturated analogs that retained high antifungal activity. acs.org This strategic substitution can lead to new intellectual property and may circumvent issues related to the metabolism of aromatic rings. Furthermore, heteroatom-containing variants, such as 2-oxabicyclo[2.1.1]hexanes, have also been validated as effective bioisosteres for both ortho- and meta-benzenes, further broadening the scope of this strategy. rsc.orgnih.gov

The defining feature of the bicyclo[2.1.1]hexane scaffold is its inherent three-dimensionality and rigidity. researchgate.net Unlike the planar and conformationally flexible phenyl ring, the bicyclic system locks substituents into well-defined spatial orientations. acs.orgchemrxiv.org This conformational restriction can be highly advantageous in drug design. By pre-organizing a molecule into its bioactive conformation, the entropic penalty upon binding to a biological target is reduced, which can lead to enhanced binding affinity and potency. nih.gov

The use of bicyclo[2.1.1]hexane scaffolds provides access to novel chemical space that is inaccessible with traditional aromatic systems. rsc.orguzh.ch The unique geometric arrangement of substituents on the bicyclic core allows for the exploration of new pharmacophore models. acs.org For example, substituents at the bridge positions of the scaffold occupy vectors that cannot be replicated by substitution on a simple benzene ring. uzh.ch This opens up opportunities for designing molecules with entirely new biological activities or improved selectivity profiles.

Recent synthetic advancements have enabled the creation of polysubstituted bicyclo[2.1.1]hexanes with diverse and distinct substitution patterns. rsc.orguzh.ch These methods provide a unified and flexible entry to a wide array of building blocks, empowering chemists to systematically explore this expanded chemical space. rsc.org The ability to generate large libraries of these unique 3D structures is crucial for high-throughput screening and the identification of novel lead compounds. nih.govrsc.org By moving beyond the flat world of aromatic rings, bicyclo[2.1.1]hexane and its derivatives are playing a vital role in populating drug discovery pipelines with structurally novel and patentable molecules.

Utility as Versatile Building Blocks in Complex Molecule Synthesis

The synthetic accessibility and the ability to functionalize the bicyclo[2.1.1]hexane core make it a highly valuable building block for the construction of more complex molecular architectures. rsc.orgresearchgate.net The 1-iodo- derivative, in particular, serves as a key intermediate for introducing the bicyclic motif via cross-coupling reactions.

A variety of synthetic methods have been developed to produce functionalized bicyclo[2.1.1]hexane scaffolds. Intramolecular [2+2] photocycloaddition of 1,5-dienes is a common and powerful method for constructing the core bicyclic skeleton. chemrxiv.orgnih.gov More recent methods, such as those involving photocatalytic cycloadditions or strain-release-driven reactions of bicyclo[1.1.0]butanes, have provided access to an even wider range of substitution patterns. rsc.orguzh.chresearchgate.net

Once formed, the bicyclo[2.1.1]hexane scaffold can be readily derivatized. For example, ketone-containing derivatives can undergo a variety of transformations, including Wittig-type reactions, reductions, and additions of nucleophiles, to introduce further diversity. rsc.orgacs.org The presence of functional handles like the iodide in 1-iodo-bicyclo[2.1.1]hexane allows for its incorporation into larger molecules using standard cross-coupling protocols. This modularity enables the rapid generation of chemical libraries where the rigid bicyclic core acts as a central scaffold, with different functional groups appended to explore structure-activity relationships. rsc.orgacs.orgrsc.org

The bicyclo[2.1.1]hexane framework can also serve as a synthetic precursor to other valuable rigid cage systems through skeletal rearrangement and ring-expansion reactions. rsc.orgacs.org These transformations provide pathways to larger or more complex bicyclic and tricyclic structures that are themselves of interest in medicinal chemistry.

Notable examples of such transformations include:

Baeyer-Villiger Rearrangement : The oxidation of a ketone on the bicyclo[2.1.1]hexane scaffold (e.g., 1-phenylbicyclo[2.1.1]hexan-5-one) with a peroxy acid like m-CPBA can induce a ring expansion, yielding a lactone. This reaction effectively inserts an oxygen atom into the cage, forming a 2-oxabicyclo[3.1.1]heptane system. rsc.orgacs.org

Schmidt Reaction : Treating a bicyclic ketone with hydrazoic acid (often generated in situ) or an alkyl azide (B81097) under acidic conditions can lead to a lactam. This ring expansion inserts a nitrogen atom into the scaffold, providing access to azabicyclo[3.1.1]heptane derivatives. rsc.orgacs.org

Pinacol Rearrangement : Acid-catalyzed rearrangement of vicinal diols on the bicyclo[2.1.1]hexane framework can lead to ketones with a rearranged carbon skeleton, offering another route to functionalized bicyclic systems.

Ring Contraction from Larger Systems : Conversely, bicyclo[2.1.1]hexane derivatives can be synthesized via the ring contraction of larger systems. For instance, the nitrous acid deamination of a specific amino alcohol on a bicyclo[2.2.1]heptane core has been shown to yield a bicyclo[2.1.1]hexane-1-carboxaldehyde. hawaii.edu Similarly, Favorskii rearrangement of certain chiral bicyclo[2.2.1]heptane derivatives can produce chiral bicyclo[2.1.1]hexane structures. researchgate.net

These synthetic strategies highlight the versatility of the bicyclo[2.1.1]hexane system not only as a rigid scaffold in its own right but also as a key intermediate for accessing other important three-dimensional structures like bicyclo[3.1.1]heptanes and their heteroatom analogs. rsc.orgnih.gov

Development of Innovative Functionalization Methodologies

The bicyclo[2.1.1]hexane (BCH) framework has emerged as a significant scaffold in medicinal chemistry and molecular design, primarily valued as a saturated bioisostere for ortho- and meta-substituted benzene rings. chemrxiv.orgrsc.org Its rigid, three-dimensional structure offers distinct advantages in optimizing physicochemical properties of bioactive molecules. organic-chemistry.org The bridgehead iodide, Bicyclo[2.1.1]hexane, 1-iodo-, serves as a crucial synthetic intermediate, enabling a wide array of chemical transformations. The development of innovative methodologies to functionalize this scaffold is paramount for expanding its utility and accessing novel chemical space.

Post-Synthetic Modifications of Bicyclo[2.1.1]hexane, 1-iodo-

The true value of Bicyclo[2.1.1]hexane, 1-iodo- lies in its capacity as a versatile precursor for a multitude of derivatives. The carbon-iodine bond at the bridgehead position is a key functional handle for introducing diverse substituents through post-synthetic modifications. While direct functionalization of the parent iodo-compound is a logical strategy, much of the documented research focuses on creating other functionalized bicyclo[2.1.1]hexane systems which are then further modified. These examples showcase the types of transformations that are accessible from a reactive handle like an iodide.

One powerful strategy involves the conversion of the iodo group into other versatile functionalities, such as boronic esters. The subsequent derivatization of these borylated bicyclo[2.1.1]hexanes highlights the potential of the scaffold. nih.gov For instance, a borylated bicyclo[2.1.1]hexane can undergo various transformations to introduce alcohol, ketone, amine, and aryl functionalities. nih.gov These reactions demonstrate the chemical robustness of the bicyclic core and the synthetic utility of having a reactive site at the bridgehead position.

The following table summarizes key post-synthetic modifications performed on functionalized bicyclo[2.1.1]hexane systems, illustrating the types of chemical transformations applicable to derivatives of Bicyclo[2.1.1]hexane, 1-iodo-.

Table 1: Examples of Post-Synthetic Modifications on Functionalized Bicyclo[2.1.1]hexane Scaffolds

Starting Material (Functionalized BCH) Reagents Product Functional Group Yield (%) Diastereomeric Ratio (dr) Ref
Borylated BCH H₂O₂, NaOH Alcohol 99 11:1 nih.gov
Borylated BCH Dess-Martin Periodinane Ketone - - nih.gov
Ketone Derivative NH₄OAc, NaBH₃CN Amine - 5:1 nih.gov
Borylated BCH Furan, Ag₂O, Na₂S₂O₈ Furan (Cross-coupling) 68 10:1 nih.gov
Oxazolidinone Derivative LiAlH₄ Methanol (B129727) - >20:1 acs.org
Oxazolidinone Derivative MeOH, NaOMe Methyl Ester 79 - acs.org
Oxazolidinone Derivative K₂CO₃, H₂O/MeOH Carboxylic Acid - - acs.org

These transformations underscore the ability to leverage a functional handle, such as the iodide in Bicyclo[2.1.1]hexane, 1-iodo-, to access a diverse array of derivatives. The high diastereoselectivity observed in many of these reactions is a testament to the rigid and defined geometry of the bicyclic system. nih.govacs.org

Regioselective and Stereoselective Functionalization of the Bicyclic System

Beyond post-synthetic modifications, significant progress has been made in developing methods that construct the bicyclo[2.1.1]hexane core with inherent control over the placement and stereochemistry of substituents. These approaches are crucial for creating specific isomers needed for structure-activity relationship studies in drug discovery.

Photocatalytic [2+2] cycloadditions of 1,5-dienes have proven to be a powerful and flexible strategy for accessing polysubstituted bicyclo[2.1.1]hexanes. rsc.orgsemanticscholar.org By carefully choosing the substitution pattern of the starting diene, it is possible to synthesize BCHs with substituents at the bridgehead and/or bridge positions, effectively creating bioisosteres for ortho-, meta-, and other polysubstituted benzenes. rsc.orgrsc.org Visible-light-mediated protocols make these reactions operationally simple and scalable. organic-chemistry.orgacs.org

The following table showcases the diversity of substitution patterns that can be achieved through photocatalytic [2+2] cycloadditions.

Table 2: Regioselective Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes via Photocatalytic [2+2] Cycloaddition

Substitution Pattern Reactant Type Photocatalyst Yield (%) Description Ref
1-Phenyl Monosubstituted 1,5-diene [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ 86 Bridgehead phenyl group semanticscholar.org
1,5-Diphenyl Disubstituted 1,5-diene [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ 95 meta-Benzene bioisostere semanticscholar.org
1-Phenyl-2-methyl Disubstituted 1,5-diene [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ 88 ortho-Benzene bioisostere semanticscholar.org
1,2,5-Triphenyl Trisubstituted 1,5-diene [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ 83 Trisubstituted benzene bioisostere semanticscholar.org

Furthermore, the development of enantioselective methods represents a major breakthrough, allowing for control over the absolute configuration of the bicyclic core. A Lewis acid-catalyzed enantioselective [2+2] photocycloaddition has been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.orguam.es This is particularly important as different enantiomers of a drug analogue can exhibit markedly different biological activities. chemrxiv.org The ability to control the three-dimensional structure at this level is critical for modern molecular design. uam.es

Catalyst-controlled divergent synthesis offers another layer of sophistication, where the choice of a metal catalyst can selectively steer a reaction toward different structural scaffolds from the same starting materials. acs.org For example, using bicyclo[1.1.0]butane amides and azadienes, a Cu(I) catalyst selectively produces polyfunctionalized bicyclo[2.1.1]hexanes, while a Au(I) catalyst leads to cyclobutenes. acs.org This level of control allows for the precise and efficient synthesis of the desired bicyclic core, which can then be further elaborated.

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